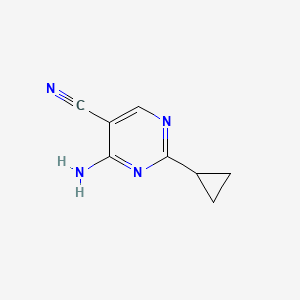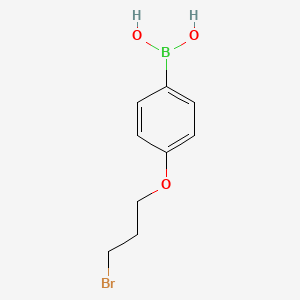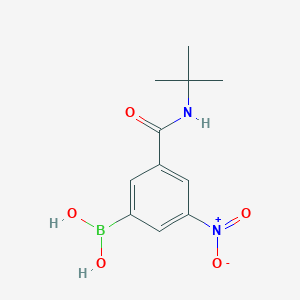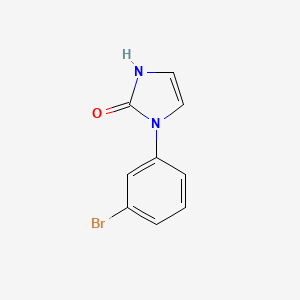
4-Amino-2-cyclopropylpyrimidine-5-carbonitrile
Vue d'ensemble
Description
4-Amino-2-cyclopropylpyrimidine-5-carbonitrile (4-ACPC) is a synthetic organic compound with potential applications in a variety of scientific research areas. It is a cyclic nitrile compound with an amine group attached to a pyrimidine ring. 4-ACPC is a versatile molecule with a wide range of applications in the laboratory, including as a synthetic reagent, as a catalyst, and as a drug-like molecule.
Applications De Recherche Scientifique
Synthesis and Antibacterial Activity
- Antibacterial Applications: Derivatives of 4-amino-2-cyclopropylpyrimidine-5-carbonitrile, synthesized via a one-pot reaction involving aldehydes, malononitrile, and benzamidine hydrochloride, have been shown to possess significant antibacterial activity. The derivatives were synthesized using magnetic nano Fe3O4 particles as a catalyst in solvent-free conditions, leading to the creation of 3-Amino-6-aryl-2-phenylpyrazolo[3,4-d]pyrimidine derivatives, which were then evaluated for their antibacterial properties (Rostamizadeh et al., 2013).
Synthesis and Chemical Characterization
- Intermediates in Thiamine Synthesis: A study exploring the Thorpe-Ziegler cyclization process describes the conversion of N′-cyano-N-(2-cyanoethyl)-acetamidine to 4-amino-2-methyl-1,6-dihydro-5-pyrimidinecarbonitrile, which is an important intermediate in the synthesis of thiamine, a vital nutrient (Edenhofer et al., 1975).
Biological Activities of Derivatives
- Antimicrobial and Antioxidant Activities: A study on 4-Aminopyrimidine-5-carbonitrile derivatives details their synthesis and characterization, along with an evaluation of their antimicrobial and antioxidant activities. These compounds were synthesized using a process involving aromatic acid derivatives, showcasing their potential in biological applications (Lavanya et al., 2010).
Synthesis Methodologies
Efficient Synthesis Techniques
The compound's derivatives have been synthesized through various efficient and environmentally friendly techniques. For instance, a study describes the three-component synthesis of 2-amino-5-hydroxy-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitriles and 2-(cyanoamino)-4-hydroxypyrimidine-5-carbonitriles, using aromatic aldehydes, ethyl cyanoacetate, and either 3,5-diamino-1,2,4-triazole or cyanoguanidine hydrochloride (Ranjbar‐Karimi et al., 2010).
Synthesis of Novel Derivatives
Another research focuses on the synthesis of novel 4-Phenylsulfonamido-6-Aryl-2-Phenylpyrimidine-5-Carbonitrile derivatives. This involves a two-step process, starting with the synthesis of 4-amino-6-aryl-2-phenylpyrimidine-5-carbonitrile derivatives, followed by a direct sulfonylation process (Aryan et al., 2015).
Application in Pharmacological Research
- Neurodegenerative and Antimicrobial Activities: A study on 4-(benzylidene amino)-6-phenylpyrimidine-5-carbonitrile scaffolds, synthesized through microwave-assisted methods, highlights their pharmacological activities, including potential applications in neurodegenerative and antimicrobial research. The presence of the azomethine (CH=N) group in these compounds is noted to contribute to their pharmacological efficacy (Karati et al., 2022).
Safety and Hazards
Propriétés
IUPAC Name |
4-amino-2-cyclopropylpyrimidine-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4/c9-3-6-4-11-8(5-1-2-5)12-7(6)10/h4-5H,1-2H2,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQZSBEYDPXQSNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=C(C(=N2)N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![N-(Phenyl[3-(trifluoromethyl)phenyl]methyl)ethane-1,2-diamine](/img/structure/B1371580.png)




